molecular formula C14H13BrN2S B5794512 N-(4-bromophenyl)-N'-(2-methylphenyl)thiourea

N-(4-bromophenyl)-N'-(2-methylphenyl)thiourea

Cat. No. B5794512
M. Wt: 321.24 g/mol
InChI Key: SWDRZFVMEWUTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N'-(2-methylphenyl)thiourea is a chemical compound that falls under the category of thioureas. It is used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-N'-(2-methylphenyl)thiourea has several advantages for lab experiments. It is readily available and easy to synthesize. It also has a high purity and stability, making it suitable for various applications. However, it has some limitations, such as its toxicity and potential side effects, which should be taken into consideration when using it in experiments.

Future Directions

There are several future directions for the use of N-(4-bromophenyl)-N'-(2-methylphenyl)thiourea in scientific research. It can be used for the synthesis of new metal complexes with various applications. It can also be used for the preparation of new organic compounds with potential biological activities. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, N-(4-bromophenyl)-N'-(2-methylphenyl)thiourea is a chemical compound with unique properties that make it suitable for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N'-(2-methylphenyl)thiourea involves the reaction of 2-bromo-4'-methylacetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields N-(4-bromophenyl)-N'-(2-methylphenyl)thiourea as a white crystalline solid.

Scientific Research Applications

N-(4-bromophenyl)-N'-(2-methylphenyl)thiourea has been extensively used in scientific research due to its unique properties. It is used as a ligand in the synthesis of metal complexes for various applications such as catalysis, electrochemistry, and bioinorganic chemistry. It has also been used as a reagent in organic synthesis for the preparation of various organic compounds.

properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2S/c1-10-4-2-3-5-13(10)17-14(18)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDRZFVMEWUTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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